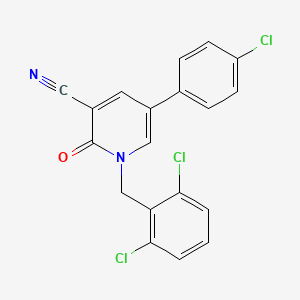
4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide” is a complex organic molecule that likely contains a quinazoline core structure, a common feature in many pharmaceutical drugs . It also contains a fluorophenyl group and a methylsulfanyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, bromo derivatives can be reacted with various substituted thiophenols to obtain the desired compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The quinazoline core, fluorophenyl group, and methylsulfanyl group would all contribute to the overall structure .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, it could potentially undergo oxidation reactions, given the presence of a sulfur atom in the methylsulfanyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
A notable scientific research application of compounds structurally related to 4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide involves the synthesis and evaluation of their antibacterial properties. For instance, Geesi (2020) explored the synthesis of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one through an efficient S-arylation method, highlighting its simplicity and high conversion rates. The synthesized derivative demonstrated antibacterial activity against various bacterial strains. The research emphasized the crystal structure and Hirshfeld surface analysis of the compound, contributing valuable insights into its potential as an antibacterial agent (Geesi, 2020).
AMPA Receptor Antagonists
Another area of research interest is the exploration of quinazolin-4-ones as AMPA receptor antagonists. Chenard et al. (2001) synthesized a series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones to investigate their structure-activity relationship (SAR) for AMPA receptor inhibition. The study provided new insights into AMPA receptor antagonists, highlighting the potential therapeutic applications of quinazolin-4-one derivatives in neurological disorders (Chenard et al., 2001).
Corrosion Inhibition
Research on quinazolinone derivatives has also extended to their application in corrosion inhibition. Errahmany et al. (2020) investigated new compounds derived from quinazolinone, such as 3-methyl-2-(p-tolyl) quinazolin-4(3H)-one, for their efficiency in inhibiting mild steel corrosion in acidic environments. The study utilized electrochemical methods, surface analysis, and UV-visible spectrometry to evaluate the inhibition efficiencies, revealing significant protective properties of these derivatives against corrosion (Errahmany et al., 2020).
Antiviral Activities
Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones using microwave techniques to evaluate their antiviral activities against various respiratory and biodefense viruses. This research underscores the potential of quinazolinone derivatives as antiviral agents, providing a foundation for further exploration in pharmaceutical applications (Selvam et al., 2007).
Fluorescent Chemical Sensors
The development of fluorescent chemical sensors based on quinazolinone derivatives represents another intriguing application. Zhang et al. (2007) utilized 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone (HPQ) to develop a fluoroionophore for Fe(3+) sensitive optochemical sensors. This work demonstrates the versatility of quinazolinone derivatives in the development of sensitive and selective chemical sensors for metal ion detection (Zhang et al., 2007).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The presence of the fluorophenyl and quinazolinyl groups may enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Similar compounds have been found to modulate various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
Similar compounds have been found to undergo sulfoxidation, a metabolic transformation involving the oxidation of a sulfur atom . This process can significantly affect the compound’s bioavailability and pharmacokinetic profile .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also exert diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as proteins and lipids, can also influence the compound’s action .
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-2-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S2/c1-19-15-17-13-5-3-2-4-12(13)14(18-15)20-11-8-6-10(16)7-9-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAWDZUPGITYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
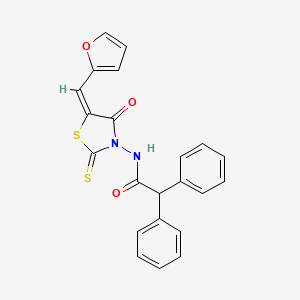
![3,4,5,6-tetrachloro-N-[2-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B2872579.png)
![2-[(4-carbamoylphenyl)amino]acetic Acid](/img/structure/B2872581.png)
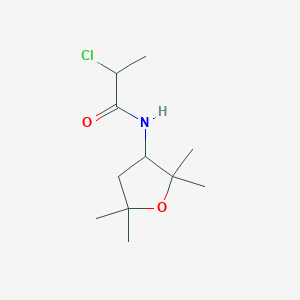
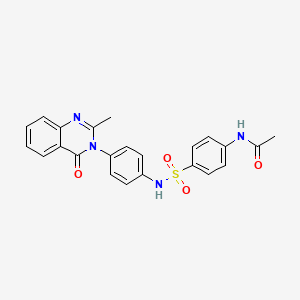
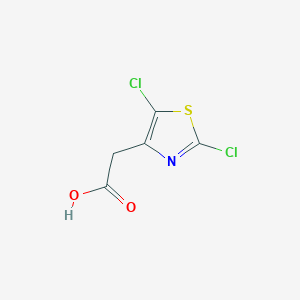
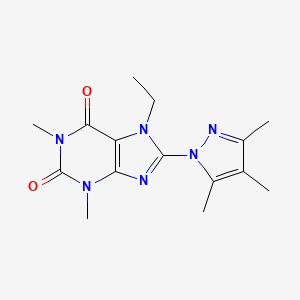
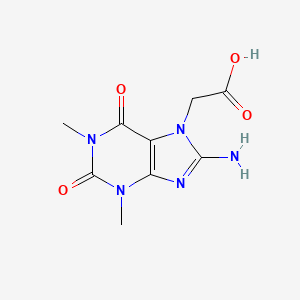



![N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride](/img/structure/B2872598.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2872599.png)
